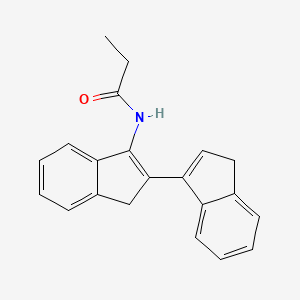

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide

Description

Properties

IUPAC Name |

N-[2-(3H-inden-1-yl)-3H-inden-1-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-2-20(23)22-21-17-10-6-4-8-15(17)13-19(21)18-12-11-14-7-3-5-9-16(14)18/h3-10,12H,2,11,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPXQJXCUVFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(CC2=CC=CC=C21)C3=CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indene-3-carbaldehyde with appropriate amines under controlled conditions. The reaction may involve catalysts such as ZnO nanoparticles to enhance yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at the indene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene alcohols.

Scientific Research Applications

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide with key analogs from the literature, focusing on molecular features, synthesis, and biological activity:

Key Observations:

Structural Complexity and Bioactivity: The dual indenyl groups in the target compound may enhance π-π stacking compared to mono-indenyl or indole derivatives like those in . This could improve binding to hydrophobic enzyme pockets, as seen in COX-1 inhibitors with substituted indenyl moieties . Sulfonamide and fluoro substituents in analogs (e.g., ) improve metabolic stability and target affinity, suggesting that similar modifications to the target compound might optimize pharmacokinetics.

Synthesis Strategies: Propanamide-linked compounds are often synthesized via condensation of amines with carboxylic acid derivatives (e.g., acid chlorides) . The target compound could be prepared similarly using 2-(1H-inden-3-yl)-1H-inden-3-amine and propanoic acid derivatives. Crystallographic analysis using SHELX programs (e.g., ) would be critical for confirming the stereochemistry of the dual indenyl system.

Biological Relevance :

- Indole-containing analogs (e.g., ) show antiviral and neurotransmitter-modulating activity, while indenyl derivatives (e.g., ) are potent COX-1 inhibitors. The target compound’s dual indenyl-propanamide structure positions it as a candidate for anti-inflammatory or antiviral screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.